molecular formula C8H12N2S B1430681 2-methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole CAS No. 1272728-02-5

2-methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole

Cat. No. B1430681
CAS RN: 1272728-02-5
M. Wt: 168.26 g/mol
InChI Key: YWRBPTPMAPGUPQ-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole” likely contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

Pyrrolidine compounds can be synthesized through ring construction from different cyclic or acyclic precursors, or through functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

The pyrrolidine ring can be involved in various chemical reactions, including functionalization and ring construction .

Mechanism of Action

The mechanism of action of pyrrolidine compounds can vary widely depending on the specific compound and its biological target .

Future Directions

The pyrrolidine scaffold continues to be of great interest in drug discovery due to its versatility and the wide range of biologically active compounds it can produce . Future research will likely continue to explore new synthetic strategies and applications for pyrrolidine compounds.

properties

IUPAC Name

2-methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c1-6-10-8(5-11-6)7-3-2-4-9-7/h5,7,9H,2-4H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRBPTPMAPGUPQ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CS1)[C@H]2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole
Reactant of Route 2
2-methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole
Reactant of Route 3
2-methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole
Reactant of Route 4
Reactant of Route 4
2-methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole
Reactant of Route 5
2-methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole
Reactant of Route 6
2-methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.